3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione
Overview
Description
3-[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione is a complex organic compound that features a unique combination of benzothiazole, piperazine, thienyl, and pyrrolidinedione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, which can be synthesized by treating 2-mercaptoaniline with acid chlorides . The piperazine ring can be introduced through nucleophilic substitution reactions, while the thienylmethyl group can be added via Friedel-Crafts alkylation. The final step often involves the formation of the pyrrolidinedione ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzothiazole and thienyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, while the thienyl and pyrrolidinedione groups may contribute to its overall stability and bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-one: Known for its antibacterial properties.
1,3-Benzothiazole: A simpler compound with various industrial applications.
2-Amino benzothiazole: Used as a precursor in the synthesis of more complex benzothiazole derivatives.
Uniqueness
3-[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione is unique due to its multi-functional structure, which combines several bioactive moieties into a single molecule. This structural complexity allows it to interact with multiple molecular targets, potentially leading to a broader range of biological activities and applications.
Properties
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c25-18-12-16(19(26)24(18)13-14-4-3-11-27-14)22-7-9-23(10-8-22)20-21-15-5-1-2-6-17(15)28-20/h1-6,11,16H,7-10,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEQVUTZIWCFDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CC3=CC=CS3)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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